Molecular Weight and Spacer Length: SH-PEG1-N3 Offers the Smallest Possible PEG Tether
The molecular weight and physical length of the PEG spacer are critical determinants of linker performance. SH-PEG1-N3 (MW 147.2 g/mol) is the lightest and most compact member of the SH-PEGn-N3 series, with a calculated extended length of approximately 5.6 Å (based on two ethylene glycol units). In direct comparison, SH-PEG2-N3 (CAS 1365565-81-6) has a molecular weight of 191.25 g/mol and SH-PEG3-N3 (CAS 1347750-79-1) has a molecular weight of 235.3 g/mol . The smaller size of SH-PEG1-N3 translates to a significantly reduced steric footprint and minimized impact on conjugate hydrodynamic volume, which is essential when space is limited or when maintaining native-like behavior of the labeled biomolecule is paramount.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 147.2 g/mol |
| Comparator Or Baseline | SH-PEG2-N3: 191.25 g/mol; SH-PEG3-N3: 235.3 g/mol |
| Quantified Difference | SH-PEG1-N3 is 23% smaller than SH-PEG2-N3 and 37% smaller than SH-PEG3-N3 by molecular weight |
| Conditions | Calculated from molecular formulas; physical length estimated from bond lengths and typical PEG monomer dimensions |
Why This Matters
Procurement of SH-PEG1-N3 over longer PEG analogs is mandated when the application demands the smallest possible spacer to avoid steric interference, to achieve the highest surface packing density on nanoparticles, or to minimally perturb the function of a conjugated biomolecule.
